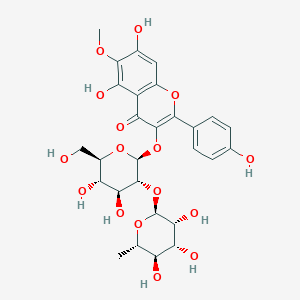
4-Oxo-3,4-dihydro-2H-1-benzopyran-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Oxo-3,4-dihydro-2H-1-benzopyran-3-carbaldehyde is a heterocyclic compound that belongs to the class of benzopyrans It is characterized by a benzopyran ring system with an aldehyde group at the 3-position and a keto group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Oxo-3,4-dihydro-2H-1-benzopyran-3-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of salicylaldehyde with acetic anhydride in the presence of a base, followed by oxidation to introduce the keto group at the 4-position .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Oxo-3,4-dihydro-2H-1-benzopyran-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The keto group can be reduced to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions at the aldehyde or keto positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or hydrazines can be used under mild conditions.
Major Products Formed:
Oxidation: 4-Oxo-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid.
Reduction: 4-Hydroxy-3,4-dihydro-2H-1-benzopyran-3-carbaldehyde.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Oxo-3,4-dihydro-2H-1-benzopyran-3-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound for drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Oxo-3,4-dihydro-2H-1-benzopyran-3-carbaldehyde involves its interaction with various molecular targets. The aldehyde and keto groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes and lead to the observed biological effects .
Comparison with Similar Compounds
4-Oxo-4H-1-benzopyran-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
4-Oxo-3,4-dihydro-2H-1-benzothiopyran-3-carboxylate: Contains a sulfur atom in the ring system.
3,4-Dihydro-2H-1-benzopyran-4-one: Lacks the aldehyde group at the 3-position.
Uniqueness: 4-Oxo-3,4-dihydro-2H-1-benzopyran-3-carbaldehyde is unique due to the presence of both an aldehyde and a keto group, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C10H8O3 |
|---|---|
Molecular Weight |
176.17 g/mol |
IUPAC Name |
4-oxo-2,3-dihydrochromene-3-carbaldehyde |
InChI |
InChI=1S/C10H8O3/c11-5-7-6-13-9-4-2-1-3-8(9)10(7)12/h1-5,7H,6H2 |
InChI Key |
LWJTVRFNWDDZMU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)C2=CC=CC=C2O1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![({2-Methoxybicyclo[2.2.2]octan-2-yl}methyl)(methyl)amine](/img/structure/B13063578.png)


![tert-butyl N-[2-(fluoromethyl)cyclohexyl]carbamate](/img/structure/B13063606.png)
![Methyl 1-oxospiro[4.5]decane-2-carboxylate](/img/structure/B13063608.png)


![Methyl 2-{imidazo[1,2-a]pyridin-5-yl}propanoate](/img/structure/B13063635.png)

![7-Cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B13063648.png)


